molecular formula C24H37F3N4 B5969571 1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine

1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine

Cat. No. B5969571
M. Wt: 438.6 g/mol
InChI Key: WHNYRJMWXVIQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential use in treating various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. It is involved in the regulation of cognitive function, emotion, and motivation. 1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine binds to the dopamine D4 receptor and blocks its activation by dopamine, which leads to a decrease in the activity of the prefrontal cortex and limbic regions of the brain.
Biochemical and Physiological Effects:
1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the prefrontal cortex and limbic regions of the brain, which leads to a decrease in the activity of these regions. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine in lab experiments is its potency and selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of the dopamine D4 receptor in various neurological disorders. However, one of the limitations of using 1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine is its potential off-target effects, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the use of 1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine in scientific research. One potential direction is the development of new drugs that target the dopamine D4 receptor for the treatment of various neurological disorders. Another potential direction is the use of 1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine in combination with other drugs to enhance its therapeutic effects. Finally, future research may focus on the development of more selective dopamine D4 receptor antagonists to minimize off-target effects.

Synthesis Methods

The synthesis of 1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine involves several steps, including the reaction of 1-(2-hydroxyethyl)piperazine with 3-(trifluoromethyl)benzyl bromide to form 1-(3-(trifluoromethyl)phenyl)-4-(2-hydroxyethyl)piperazine. This intermediate is then reacted with 1,4-dibromobutane to form 1,4-bis(3-(trifluoromethyl)phenyl)-1,4-diazabicyclo[2.2.2]octane. Finally, the isopropyl group is added to the nitrogen atom of the piperidine ring using isopropylmagnesium chloride.

Scientific Research Applications

1'-isopropyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine has been extensively studied for its potential use in treating various neurological disorders, including schizophrenia, ADHD, and drug addiction. It has been shown to be a potent and selective dopamine D4 receptor antagonist, which makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

1-[1-(1-propan-2-ylpiperidin-4-yl)piperidin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37F3N4/c1-19(2)28-11-8-21(9-12-28)31-10-4-7-23(18-31)30-15-13-29(14-16-30)22-6-3-5-20(17-22)24(25,26)27/h3,5-6,17,19,21,23H,4,7-16,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNYRJMWXVIQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCCC(C2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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